molecular formula C8H11NO2 B1210661 p-Hydroxyphenylethanolamine CAS No. 876-04-0

p-Hydroxyphenylethanolamine

Cat. No. B1210661
CAS RN: 876-04-0
M. Wt: 153.18 g/mol
InChI Key: QHGUCRYDKWKLMG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Octopamine, also known as norsympathol or analet, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. p-Octopamine is soluble (in water) and a very weakly acidic compound (based on its pKa). p-Octopamine has been detected in multiple biofluids, such as urine and blood. p-Octopamine can be converted into (R)-N-trans-feruloyloctopamine. Outside of the human body, p-octopamine can be found in a number of food items such as fruits, root vegetables, mollusks, and herbs and spices. This makes p-octopamine a potential biomarker for the consumption of these food products.
(R)-octopamine is an octopamine. It is an enantiomer of a (S)-octopamine.
An alpha-adrenergic sympathomimetic amine, biosynthesized from tyramine in the CNS and platelets and also in invertebrate nervous systems. It is used to treat hypotension and as a cardiotonic. The natural D(-) form is more potent than the L(+) form in producing cardiovascular adrenergic responses. It is also a neurotransmitter in some invertebrates.

Scientific Research Applications

Photoprotective Properties

The p-hydroxyphenacyl group (pHP) is recognized for its potential as an efficient, rapid phototrigger useful for studying very fast biological processes. Its development as a photoprotecting group for biological substrates allows for the controlled release of neurotransmitters, second messengers, and nucleotides upon light exposure. This unique property is particularly advantageous in neurochemistry and photochemistry research, where precise temporal control over biochemical reactions is crucial (Givens & Lee, 2003).

Neurochemical Interactions

In the context of neurochemistry, p-hydroxyphenylethanolamine and related compounds have been explored for their interactions with key enzymes such as tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH). These enzymes are pivotal in the biosynthesis of serotonin and dopamine, respectively. A meta-analysis highlighted a significant association between the TPH gene and schizophrenia, suggesting that compounds affecting TPH activity could have implications in neuropsychiatric disorders (Li & He, 2006). Additionally, phosphorus magnetic resonance spectroscopy studies in schizophrenia have not found consistent patterns regarding phosphorus metabolites related to membrane turnover and energy metabolism, indicating a complex interaction between neurochemical pathways and neuropsychiatric conditions (Yuksel et al., 2015).

properties

CAS RN

876-04-0

Product Name

p-Hydroxyphenylethanolamine

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1

InChI Key

QHGUCRYDKWKLMG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)O)O

SMILES

C1=CC(=CC=C1C(CN)O)O

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O

Other CAS RN

104-14-3

physical_description

Solid

synonyms

4-Octopamine
alpha-(Aminoethyl)-4-hydroxybenzenemethanol
Norsympatol
Norsynephrine
Octopamine
p-Octopamine
para-Octopamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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